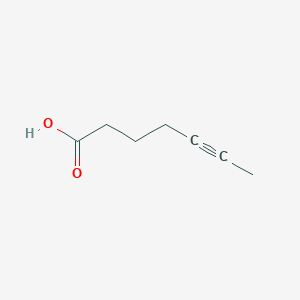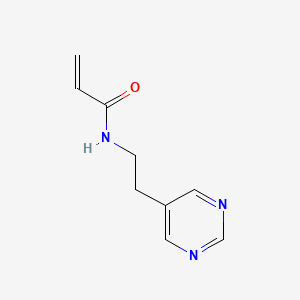
1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one is a complex organic compound that features a phenyl ring substituted with a hydroxy group, a triazole moiety, and a thioether linkage
Preparation Methods
The synthesis of 1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one typically involves multiple steps:
-
Synthetic Routes
Step 1: The synthesis begins with the preparation of the phenyl ring substituted with a hydroxy group.
Step 2: Introduction of the triazole moiety is achieved through a cyclization reaction involving appropriate precursors.
Step 3: The final step involves the formation of the thioether linkage, connecting the triazole moiety to the phenyl ring.
-
Reaction Conditions
- The reactions are typically carried out under controlled temperatures, often requiring the use of inert atmospheres to prevent oxidation.
- Common solvents include acetone and anhydrous potassium carbonate, which facilitate the reactions.
-
Industrial Production Methods
- Industrial synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.
- Catalysts and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one undergoes various chemical reactions:
-
Oxidation
- The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- The compound can undergo reduction reactions, particularly at the triazole moiety, using reducing agents like sodium borohydride.
-
Substitution
- The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
- Typical reagents include halogens and sulfonyl chlorides.
-
Major Products
- Oxidation of the hydroxy group leads to the formation of corresponding ketones or aldehydes.
- Reduction of the triazole moiety results in the formation of dihydrotriazole derivatives .
Scientific Research Applications
1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one has diverse applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Serves as a precursor in the development of novel materials with unique properties.
-
Biology
- Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
- Evaluated for its pharmacokinetic properties and bioavailability.
-
Industry
- Utilized in the development of specialty chemicals and advanced materials.
- Employed in the formulation of coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one involves:
-
Molecular Targets
- The compound targets specific enzymes and receptors, modulating their activity.
- It interacts with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
-
Pathways Involved
- The compound influences metabolic pathways, potentially leading to the inhibition of key enzymes.
- It may also affect signal transduction pathways, altering cellular responses and functions .
Comparison with Similar Compounds
1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one can be compared with other similar compounds:
-
Similar Compounds
1-(4-Hydroxy-3-(methylthio)phenyl)ethan-1-one: Lacks the triazole moiety, resulting in different chemical properties and reactivity.
1-(4-Hydroxy-3-(triazolyl)phenyl)ethan-1-one: Contains the triazole moiety but lacks the thioether linkage, affecting its biological activity.
-
Uniqueness
- The presence of both the triazole moiety and the thioether linkage in this compound imparts unique chemical and biological properties.
- This compound exhibits a distinct combination of reactivity and potential therapeutic applications, setting it apart from similar molecules .
Properties
IUPAC Name |
1-[4-hydroxy-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8(16)9-3-4-11(17)10(5-9)6-18-12-14-13-7-15(12)2/h3-5,7,17H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROPAQUXBBRWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CSC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Benzothiophen-3-yl)-2-[(1,3-benzoxazol-2-yl)amino]ethan-1-ol](/img/structure/B2630110.png)
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2630111.png)
![4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2630113.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone](/img/structure/B2630115.png)



![3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2630122.png)




![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2630128.png)
